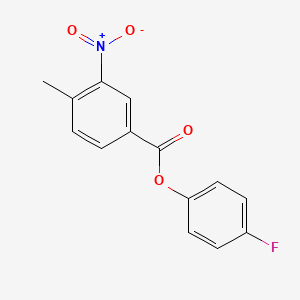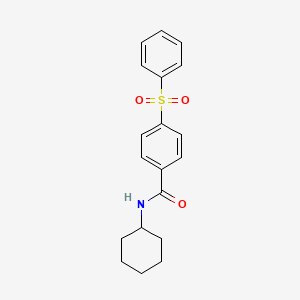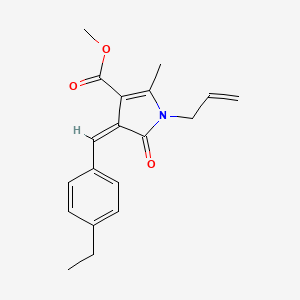
4-fluorophenyl 4-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluorophenyl 4-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzoate family and has a molecular weight of 295.26 g/mol.
Mecanismo De Acción
The exact mechanism of action of 4-fluorophenyl 4-methyl-3-nitrobenzoate is not fully understood. However, it has been suggested that this compound exerts its antimicrobial effects by inhibiting the synthesis of bacterial cell walls. It has also been reported to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, 4-fluorophenyl 4-methyl-3-nitrobenzoate has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
4-fluorophenyl 4-methyl-3-nitrobenzoate has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis and the production of pro-inflammatory cytokines. Physiologically, 4-fluorophenyl 4-methyl-3-nitrobenzoate has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-fluorophenyl 4-methyl-3-nitrobenzoate in lab experiments is its broad-spectrum antimicrobial activity, including against drug-resistant strains. Additionally, this compound has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs. However, one limitation of using 4-fluorophenyl 4-methyl-3-nitrobenzoate in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the study of 4-fluorophenyl 4-methyl-3-nitrobenzoate. One potential direction is the development of new drugs based on this compound for the treatment of bacterial infections, inflammatory diseases, and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-fluorophenyl 4-methyl-3-nitrobenzoate and its potential side effects. Furthermore, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective drugs.
Métodos De Síntesis
The synthesis of 4-fluorophenyl 4-methyl-3-nitrobenzoate involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. The resulting compound is then reacted with 4-fluorophenol in the presence of a base such as potassium carbonate to produce 4-fluorophenyl 4-methyl-3-nitrobenzoate. This method has been reported to yield high purity and good yields.
Aplicaciones Científicas De Investigación
4-fluorophenyl 4-methyl-3-nitrobenzoate has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-fluorophenyl 4-methyl-3-nitrobenzoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
(4-fluorophenyl) 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-9-2-3-10(8-13(9)16(18)19)14(17)20-12-6-4-11(15)5-7-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBHQRVVOKKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl) 4-methyl-3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5646363.png)
![3-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5646376.png)
![1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5646397.png)
![4-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5646401.png)
![1-[4'-(difluoromethoxy)biphenyl-3-yl]-1H-pyrazole](/img/structure/B5646408.png)
![(2-furylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5646413.png)
![N-{(3R*,4S*)-1-[(2-chlorobenzyl)sulfonyl]-4-cyclopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5646420.png)
![mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5646423.png)

![N-({1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5646444.png)
![1-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5646450.png)
![ethyl 4-[(4-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5646461.png)
![N-allyl-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5646466.png)